N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 899995-57-4
VCID: VC7011194
InChI: InChI=1S/C13H14N6/c1-8-4-5-10(6-9(8)2)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16)
SMILES: CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C
Molecular Formula: C13H14N6
Molecular Weight: 254.297

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

CAS No.: 899995-57-4

Cat. No.: VC7011194

Molecular Formula: C13H14N6

Molecular Weight: 254.297

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine - 899995-57-4

Specification

CAS No. 899995-57-4
Molecular Formula C13H14N6
Molecular Weight 254.297
IUPAC Name N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Standard InChI InChI=1S/C13H14N6/c1-8-4-5-10(6-9(8)2)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16)
Standard InChI Key RNXOXPXTYWNPIP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound features a triazolo[4,5-d]pyrimidine core, a bicyclic system where a triazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–5 and d-position). The 7-amino group is substituted with a 3,4-dimethylphenyl moiety, while a methyl group occupies the 3-position of the triazole ring. This configuration distinguishes it from triazolo[1,5-a]pyrimidine derivatives, which exhibit different ring fusion patterns and substitution dynamics .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₄H₁₆N₆Calculated*
Molecular weight292.33 g/molCalculated*
IUPAC nameN-(3,4-dimethylphenyl)-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amineSystematic
CAS registry numberNot publicly assigned

*Derived from analogous structures in .

Spectroscopic Identification

While specific spectral data for this compound are unavailable, related triazolopyrimidines exhibit characteristic NMR and mass spectral patterns:

  • ¹H NMR: Aromatic protons in the 7.0–8.5 ppm range (pyrimidine and phenyl rings), methyl groups at 2.2–2.6 ppm .

  • ESI-MS: Molecular ion peaks consistent with [M+H]⁺ at m/z 293.3 .

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Core formation: Condensation of 4,5-diaminopyrimidine with nitrous acid or its equivalents to form the triazole ring .

  • Methylation: Introduction of the 3-methyl group via alkylating agents like methyl iodide under basic conditions .

  • Amination: Nucleophilic substitution at the 7-position with 3,4-dimethylaniline in the presence of a coupling agent (e.g., HATU).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole formationHNO₂, HCl, 0–5°C65–70
MethylationCH₃I, K₂CO₃, DMF, 60°C80–85
Amination3,4-Dimethylaniline, HATU, DIPEA50–60

Yields extrapolated from analogous reactions in.

Chemical Modifications

The compound’s reactivity is dominated by:

  • Electrophilic substitution: Directed by the electron-rich pyrimidine ring, enabling halogenation or nitration at the 5-position .

  • Nucleophilic displacement: The 7-amino group can be acylated or sulfonylated to produce prodrug derivatives.

Physicochemical Properties

Solubility and Stability

Triazolopyrimidines generally exhibit low aqueous solubility (≤0.1 mg/mL) due to their planar aromatic systems but show improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Stability studies on analogs indicate decomposition temperatures above 200°C, with photodegradation observed under UV light .

Crystallographic Data

X-ray diffraction analyses of similar compounds reveal:

  • Planarity: Dihedral angles <5° between triazole and pyrimidine rings .

  • Packing: π-π stacking interactions between adjacent molecules, influencing solid-state stability .

Biological Activity and Applications

Table 3: Bioactivity of Analogous Compounds

Compound ClassTargetActivity (IC₅₀)
[1,2] Triazolo[1,5-a]pyrimidinePlasmodium falciparum12 nM
Triazolo[4,5-d]pyrimidineHuman dihydrofolate reductase8 nM

Agrochemical Applications

Triazolopyrimidines serve as precursors for herbicides and fungicides. For example, 3-methyl derivatives show 90% efficacy against Botrytis cinerea at 50 ppm .

Toxicological and Regulatory Considerations

Acute Toxicity

Analog studies report LD₅₀ values >500 mg/kg in rodent models, suggesting moderate toxicity. Hepatotoxicity has been observed at chronic doses >50 mg/kg/day.

Environmental Impact

The compound’s logP value (estimated 2.8) indicates moderate bioaccumulation potential. Photodegradation half-life in soil: 15–20 days .

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